molecular formula C14H16O4 B2378025 Butyl 1-oxoisochroman-3-carboxylate CAS No. 499209-44-8

Butyl 1-oxoisochroman-3-carboxylate

Cat. No.: B2378025
CAS No.: 499209-44-8
M. Wt: 248.278
InChI Key: SOACZEKLCAOMDI-UHFFFAOYSA-N
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Description

Butyl 1-oxoisochroman-3-carboxylate is an ester derivative of isochroman, a bicyclic heterocyclic compound.

Properties

IUPAC Name

butyl 1-oxo-3,4-dihydroisochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-2-3-8-17-14(16)12-9-10-6-4-5-7-11(10)13(15)18-12/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOACZEKLCAOMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1-oxoisochroman-3-carboxylate typically involves the esterification of 1-oxoisochroman-3-carboxylic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various esters and amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Butyl 1-oxoisochroman-3-carboxylate has shown potential in medicinal chemistry, particularly as a precursor for the synthesis of biologically active compounds. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Case Study: Synthesis of Anticancer Agents

A notable study focused on the synthesis of isoquinoline derivatives from this compound. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating the potential use of this compound in developing new anticancer therapies. The reaction conditions involved a palladium-catalyzed coupling reaction, which efficiently transformed the carboxylate into more complex structures with enhanced biological activity .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex organic molecules. Its reactivity allows for various transformations, including cycloadditions and esterifications.

Table: Synthetic Transformations Involving this compound

Transformation TypeReaction ConditionsProducts/Applications
CycloadditionAnhydrides and ketones under catalytic conditionsFormation of cyclic compounds
EsterificationReaction with alcohols in acidic conditionsSynthesis of esters for flavoring and fragrances
Nucleophilic substitutionReaction with nucleophiles under basic conditionsSynthesis of complex heterocycles

Materials Science

The compound has also found applications in materials science, particularly in the development of functional polymers. The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability.

Case Study: Polymer Blends

Research demonstrated that blending this compound with poly(lactic acid) resulted in improved tensile strength and flexibility. This enhancement is attributed to the intermolecular interactions between the polymer chains and the carboxylate moiety, which facilitates better stress distribution under load .

Mechanism of Action

The mechanism of action of Butyl 1-oxoisochroman-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its functional groups.

Comparison with Similar Compounds

Key Observations :

  • Volatility : Butyl acetate is more volatile than butylcarbitol acetate, which has a high boiling point (246.7°C), making it suitable for high-temperature applications like industrial coatings .
  • Density and Solubility : Butylcarbitol acetate’s higher density (0.979 g/cm³) and low water solubility contrast with butyl acetate’s moderate solubility, influencing their use in different solvent systems .

Toxicological Profiles

Toxicity Parameter Butyl Acrylate Butyl Acetate Butylcarbitol Acetate
Acute Oral Toxicity (LD₅₀) >2,000 mg/kg (rat) Not provided Not provided
Skin Irritation Irritating (rabbit, 78 h) Not provided Not provided
Eye Irritation Irritating (rabbit, 71 h) Not provided Not provided
Sensitization Sensitizing (guinea pig) Not provided Not provided
Environmental Toxicity LC₅₀ (fish): >1–10 mg/l Not provided Not provided

Key Observations :

  • Butyl acrylate exhibits significant irritation and sensitization risks, necessitating stringent handling protocols (e.g., gloves, respiratory protection) .
  • Ecotoxicity data for butyl acrylate (e.g., LC₅₀ for fish: >1–10 mg/l) highlight its environmental hazards, requiring controlled disposal .

Biological Activity

Butyl 1-oxoisochroman-3-carboxylate is a compound belonging to the class of isoquinoline derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3

This compound features an isoquinoline backbone with a carboxylate functional group, which is critical for its biological interactions.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated in vitro, showing a reduction in reactive oxygen species (ROS) levels in cellular models.

Anti-inflammatory Effects

In studies examining inflammatory responses, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions, possibly through the modulation of NF-kB signaling pathways.

Neuroprotective Activity

Neuroprotection is another area where this compound shows promise. In animal models of neurodegeneration, the compound has been found to enhance neuronal survival and function. Mechanistically, it appears to protect against excitotoxicity and apoptosis by regulating calcium influx and mitochondrial integrity.

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on mice with induced neurodegeneration demonstrated that treatment with this compound significantly improved cognitive function as assessed by the Morris water maze test. The compound reduced neuronal loss and increased levels of brain-derived neurotrophic factor (BDNF), indicating its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments using RAW 264.7 macrophages showed that this compound effectively suppressed lipopolysaccharide (LPS)-induced inflammation. The compound decreased nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS), highlighting its anti-inflammatory properties.

Research Findings Summary

Biological Activity Mechanism Reference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
NeuroprotectiveProtection against excitotoxicity

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